molecular formula C5H7ClN2O2 B2892247 (1H-Pyrazol-4-yl)-acetic acid hydrochloride CAS No. 1965310-29-5

(1H-Pyrazol-4-yl)-acetic acid hydrochloride

Cat. No. B2892247
CAS RN: 1965310-29-5
M. Wt: 162.57
InChI Key: IPNJYJRCWYVYGT-UHFFFAOYSA-N
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Description

“(1H-Pyrazol-4-yl)-acetic acid hydrochloride” is a chemical compound with the CAS Number: 1965310-29-5. It has a linear formula of C5H7ClN2O2 .


Molecular Structure Analysis

The InChI code for “(1H-Pyrazol-4-yl)-acetic acid hydrochloride” is 1S/C5H6N2O2.ClH/c8-5(9)1-4-2-6-7-3-4;/h2-3H,1H2,(H,6,7)(H,8,9);1H . This indicates the presence of a pyrazole ring attached to an acetic acid group, with a hydrochloride counterion.


Chemical Reactions Analysis

Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Physical And Chemical Properties Analysis

“(1H-Pyrazol-4-yl)-acetic acid hydrochloride” is an off-white solid . It has a molecular weight of 162.58 .

Scientific Research Applications

Fluorescent Property Evaluation

A study by Hasan, Abbas, and Akhtar (2011) synthesized a series of 1,3,5-triaryl-2-pyrazolines, starting with 4-alkoxychalcones in glacial acetic acid and (3,4-dimethylphenyl)hydrazaine hydrochloride. These compounds exhibited fluorescence properties in the blue region under ultraviolet radiation, highlighting their potential in fluorescent applications (Hasan, Abbas, & Akhtar, 2011).

Metal Ion Binding

Boa et al. (2005) explored the addition of (Pyrazol‐1‐yl)acetyl groups to Phe−Gly dipeptide, generating derivatives with ATCUN-like copper(II) binding sites. This study provides insights into the structural aspects of copper(II) complexes, offering potential applications in metal ion recognition and coordination chemistry (Boa, Crane, Kowalczyk, & Sultana, 2005).

Corrosion Inhibition

Lgaz et al. (2020) demonstrated the use of pyrazoline derivatives for enhancing mild steel corrosion resistance in hydrochloric acid, showing high inhibition efficiency. This application is crucial for industries dealing with corrosion issues, providing a chemical method to protect infrastructure (Lgaz et al., 2020).

Structural Characterization and Bioassay Screening

Wen et al. (2005) focused on synthesizing dimeric bis[dicarboxylatotetraorganodistannoxanes] through the reaction of bis(pyrazol-1-yl)acetic acid, revealing low fungicide, insecticide, and miticide activities but certain cytotoxicities for Hela cells. The structural elucidation of these compounds provides a foundation for further investigation into their biological and chemical properties (Wen, Song, Du, Zhai, & Tang, 2005).

Future Directions

The future directions for “(1H-Pyrazol-4-yl)-acetic acid hydrochloride” and similar compounds could involve further exploration of their synthesis, properties, and potential applications in various fields. Pyrazole derivatives are known for their diverse pharmacological effects and are often used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

properties

IUPAC Name

2-(1H-pyrazol-4-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c8-5(9)1-4-2-6-7-3-4;/h2-3H,1H2,(H,6,7)(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNJYJRCWYVYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Pyrazol-4-yl)-acetic acid hydrochloride

CAS RN

1965310-29-5
Record name 2-(1H-pyrazol-4-yl)acetic acid hydrochloride
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